molecular formula C14H18ClN3O2S B5700669 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide

2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide

Cat. No. B5700669
M. Wt: 327.8 g/mol
InChI Key: UAWRGPGOHZFABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for energy production in cells. CPI-613 has shown promising results in preclinical and clinical studies, and its unique mechanism of action makes it a potential therapeutic option for various types of cancer.

Mechanism of Action

2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide targets two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide disrupts the TCA cycle and causes the accumulation of toxic metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to decrease ATP production, increase oxidative stress, and induce apoptosis in cancer cells. Additionally, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide is its unique mechanism of action, which makes it a potential therapeutic option for various types of cancer. Additionally, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have a favorable safety profile in clinical studies. However, one limitation of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide is that it may not be effective against all types of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide.

Future Directions

There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide. One area of interest is the development of more potent analogs of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide that can selectively target cancer cells. Additionally, further studies are needed to determine the optimal combination of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide with other chemotherapeutic agents. Finally, there is a need for more clinical studies to determine the safety and efficacy of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide in various types of cancer.

Synthesis Methods

2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with cyclopentylhydrazine to form 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazine. The final step involves the reaction of the hydrazine compound with carbon disulfide to form 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide.

Scientific Research Applications

2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, which is overactive in cancer cells. This leads to the accumulation of toxic metabolites and ultimately, cell death. 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has shown efficacy against various types of cancer, including pancreatic, lung, and ovarian cancer.

properties

IUPAC Name

1-[(5-chloro-2-methoxybenzoyl)amino]-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-20-12-7-6-9(15)8-11(12)13(19)17-18-14(21)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWRGPGOHZFABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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